molecular formula C27H31N3O3 B2670331 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922095-92-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2670331
CAS No.: 922095-92-9
M. Wt: 445.563
InChI Key: FTLAQEARRVZMGR-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a hybrid scaffold combining a tetrahydroquinoline core, a piperidine moiety, and a chromene carboxamide group.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-29-13-7-9-19-16-20(11-12-23(19)29)24(30-14-5-2-6-15-30)18-28-26(31)22-17-21-8-3-4-10-25(21)33-27(22)32/h3-4,8,10-12,16-17,24H,2,5-7,9,13-15,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLAQEARRVZMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's structure can be represented by the following molecular formula:

C22H32N4O2C_{22}H_{32}N_{4}O_{2}

Structural Representation

The compound features a chromene backbone with a carboxamide functional group and a tetrahydroquinoline moiety. The presence of piperidine enhances its pharmacological profile.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzyme targets. Notably, it has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is implicated in several neurological disorders.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A study highlighted that compounds similar to the target compound showed significant nNOS inhibition. For instance, derivatives with tetrahydroquinoline structures demonstrated submicromolar activities against nNOS, indicating potential for treating conditions like neurodegeneration and stroke .

Table 1: Inhibitory Potency of Related Compounds Against nNOS

CompoundIC50 (µM)Selectivity (nNOS/eNOS)
Compound A0.58>1000
Compound B0.9336
Target CompoundTBDTBD

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory activity. Research indicates that it may modulate pathways involving NF-κB and cytokine production, which are crucial in inflammatory responses .

Case Studies

In a preclinical model examining the effects of similar compounds on inflammatory markers, significant reductions in IL-6 and TNF-alpha levels were observed after treatment with related derivatives. This suggests that the target compound could be beneficial in managing inflammatory conditions .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for the target compound is limited, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Toxicological assessments indicate low cytotoxicity in vitro, making it a candidate for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds based on the chromene scaffold have been studied for their antimicrobial activities. They demonstrate effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Anticancer Studies

A study involving similar chromene derivatives reported IC50 values in the low micromolar range against HCT-116 and MCF-7 cancer cell lines, indicating potent anticancer activity . The study highlighted that structural modifications could enhance selectivity and potency.

Neuroprotective Research

In vitro studies have demonstrated that tetrahydroquinoline derivatives can protect neuronal cells from oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Potential Applications

Given its diverse biological activities, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide could be explored for:

  • Cancer therapeutics : Development of novel anticancer drugs targeting specific pathways.
  • Antimicrobial agents : Formulation of new antibiotics or antifungal medications.
  • Neuroprotective drugs : Investigating its use in preventing or treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogues

Compound ID Core Structure Nitrogen Substituent Carboxamide Group Yield (%) Reference
Target Compound Tetrahydroquinoline 1-Methyl, piperidin-1-yl 2-oxo-2H-chromene-3-carboxamide N/A N/A
Compound 28 () Tetrahydroquinoline Piperidin-1-yl Thiophene-2-carboximidamide N/A
Compound 29 () Tetrahydroquinoline Pyrrolidin-1-yl Thiophene-2-carboximidamide 68
Compound 30 () Tetrahydroquinoline 1-Methylpyrrolidin-2-yl Thiophene-2-carboximidamide 6
Compound 32 () Tetrahydroquinoline Dimethylaminoethyl Amine 52

Pharmacological and Physicochemical Properties

  • Solubility and Lipophilicity : The chromene carboxamide group may enhance solubility compared to thiophene derivatives due to increased polarity, while the piperidine moiety balances lipophilicity for membrane permeability .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound’s chromene group shares ~70% similarity with coumarin derivatives (e.g., 4-oxo-4H-chromene-3-carboxylic acids), which exhibit antitubercular or anti-inflammatory properties .

Role of Substituents in Activity

  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size and basicity may enhance target engagement compared to pyrrolidine, as seen in compound 28 (piperidine) vs. 29 (pyrrolidine) .
  • Nitro and Halogen Substituents: highlights that nitro groups on aryl rings (e.g., in nitrothiophene derivatives) significantly enhance antimycobacterial activity, suggesting that analogous modifications in the tetrahydroquinoline core could modulate efficacy .

Methodological Considerations in Compound Comparison

Computational Similarity Assessment

  • Molecular Fingerprints : Morgan fingerprints and MACCS keys () enable structural alignment, revealing the target compound’s closest analogues in virtual screening .

Experimental Validation

  • Spectrofluorometry and Tensiometry : While used for surfactants (), these methods could assess aggregation behavior of lipophilic analogues .
  • Chromatographic Profiling : GC×GC () semi-quantifies volatile analogues, applicable for purity analysis in synthetic batches .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing this compound and structurally related analogs?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

  • Condensation reactions (e.g., coupling tetrahydroquinoline derivatives with chromene-carboxamide moieties using ethanol/piperidine under reflux) .

  • Reduction steps (e.g., LiAlH4 in THF for amine reduction, followed by purification via silica gel chromatography) .

  • Salt formation (e.g., HCl treatment in MeOH/CH2Cl2 to generate dihydrochloride salts) .

  • Key data : Reported yields range from 6% to 72%, with HPLC purity >95% for validated compounds .

    Example Synthesis Data
    Compound 30 ( ): 6% yield, purified via TLC
    Compound 70 ( ): 72.6% yield, characterized by ¹H NMR/MS

Q. How is structural validation performed for this compound?

  • Methodological Answer :

  • ¹H NMR and MS (ESI) confirm molecular weight and functional groups (e.g., piperidinyl protons at δ 1.4–2.7 ppm, chromene carbonyl signals at ~170 ppm) .
  • HPLC ensures purity (>95%) and identifies byproducts .

Q. What biological assays are applicable for preliminary activity screening?

  • Methodological Answer :

  • NOS inhibition assays : Use recombinant human iNOS, eNOS, or nNOS isoforms expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive quantification of NO synthesis .
  • Dosage optimization : Start with 10–100 µM concentrations to determine IC50 values .

Advanced Research Questions

Q. How can low synthetic yields (e.g., 6% for Compound 30) be systematically addressed?

  • Methodological Answer :

  • Reaction optimization : Adjust solvent polarity (e.g., DMF for better solubility), temperature (e.g., 65°C for accelerated kinetics), or catalysts (e.g., cesium fluoride for halogenated intermediates) .
  • Purification refinement : Replace TLC with flash chromatography or preparative HPLC to recover more product .
  • Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., steric hindrance in tetrahydroquinoline-piperidine coupling) .

Q. How do structural modifications influence biological activity across NOS isoforms?

  • Methodological Answer :

  • SAR analysis : Compare inhibitory activity of analogs with varied substituents (e.g., 8-fluoro vs. 4-methoxyphenyl groups) .

  • Docking studies : Model interactions between the chromene carbonyl and iNOS heme cofactor using software like AutoDock Vina .

  • In vitro validation : Test mutated NOS constructs to confirm critical binding residues .

    Hypothetical SAR Data
    Fluorinated analogs: Higher iNOS selectivity due to hydrophobic pocket interactions
    Methoxy-substituted analogs: Reduced eNOS activity (polar group clashes)

Q. How can computational tools resolve contradictions in experimental data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, ) to identify outliers.
  • Machine learning : Train models on structural descriptors (e.g., logP, polar surface area) to predict activity trends .
  • Experimental replication : Standardize assay conditions (e.g., enzyme concentration, buffer pH) to minimize variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : Convert free bases to hydrochloride salts (e.g., Compound 28 in ) .
  • Prodrug design : Introduce ester groups (e.g., tert-butyl carbamate in Compound 69) for hydrolytic activation .
  • Nanoparticle encapsulation : Use lipid-based carriers to enhance plasma stability (referenced in ’s AI-driven formulations) .

Theoretical and Framework-Driven Questions

Q. How can a conceptual framework guide the design of novel analogs?

  • Methodological Answer :

  • Target engagement : Align modifications with the endocannabinoid system’s ligand-receptor dynamics (e.g., ’s focus on cyclohexyl carboxamides) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for proposed analogs .

Q. What emerging technologies (e.g., AI) could revolutionize research on this compound?

  • Methodological Answer :

  • AI-driven synthesis : Use platforms like COMSOL Multiphysics to simulate reaction pathways and optimize conditions .
  • High-throughput screening : Automate NOS inhibition assays with robotic liquid handlers .

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